3-Aminoimidazolidine-2,4-dione
Overview
Description
3-Aminoimidazolidine-2,4-dione is a chemical compound with the CAS Number: 19279-78-8 . It has a molecular weight of 115.09 .
Synthesis Analysis
A variety of new compounds containing two or three biologically active imidazolidine-2,4-dione and thiazolidine-2,4-dione (TZD) cores have been synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .
Molecular Structure Analysis
The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .
Chemical Reactions Analysis
Thiazolidin-2,4-dione (TZD) analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antimicrobial Agent
The 3-Aminoimidazolidine-2,4-dione scaffold has been found to exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases . This makes it a potential candidate for the development of new antimicrobial drugs.
Antioxidant
Thiazolidin-2,4-dione (TZD) analogues, which are structurally similar to 3-Aminoimidazolidine-2,4-dione, have been found to exhibit antioxidant action by scavenging reactive oxygen species (ROS) . This suggests that 3-Aminoimidazolidine-2,4-dione could also have potential antioxidant properties.
Hypoglycemic Agent
The TZD moiety, which is present in 3-Aminoimidazolidine-2,4-dione, has been found to exhibit hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . This makes it a potential candidate for the development of new antidiabetic drugs.
Anticancer Agent
Thiazolidin-4-ones, which are structurally similar to 3-Aminoimidazolidine-2,4-dione, have been found to exhibit anticancer activity . This suggests that 3-Aminoimidazolidine-2,4-dione could also have potential anticancer properties.
Anti-inflammatory Agent
Thiazolidin-4-ones have been reported to exhibit anti-inflammatory activities . Given the structural similarity between Thiazolidin-4-ones and 3-Aminoimidazolidine-2,4-dione, it is possible that 3-Aminoimidazolidine-2,4-dione could also exhibit anti-inflammatory properties.
Antiparasitic Agent
Thiazolidin-4-ones have been reported to exhibit antiparasitic activities . Given the structural similarity between Thiazolidin-4-ones and 3-Aminoimidazolidine-2,4-dione, it is possible that 3-Aminoimidazolidine-2,4-dione could also exhibit antiparasitic properties.
Safety and Hazards
The safety information for 3-Aminoimidazolidine-2,4-dione includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
Thiazolidin-2,4-dione (TZD) scaffold, which is related to 3-Aminoimidazolidine-2,4-dione, has generated special interest in terms of their synthetic chemistry, which is attributable to their ubiquitous existence in pharmacologically dynamic natural products and also as overwhelmingly powerful agrochemicals and pharmaceuticals . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Mechanism of Action
Target of Action
The primary targets of 3-Aminoimidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . These targets play a crucial role in the functioning of neurons and bacterial cells, respectively .
Mode of Action
3-Aminoimidazolidine-2,4-dione interacts with its targets through molecular docking . In the case of VGCIP, the compound binds to the channel, leading to more binding affinity towards the channel and fitting well in the active pocket . This interaction can potentially make it a good anticonvulsant agent . For bacterial proteins, the compound also shows significant binding affinity, especially for the protein target of Gram-negative P. aeruginosa .
Biochemical Pathways
The biochemical pathways affected by 3-Aminoimidazolidine-2,4-dione are primarily related to neuronal signaling and bacterial cell function . The compound’s interaction with VGCIP can affect the propagation of electrical signals in neurons, potentially influencing neurological processes . Its interaction with bacterial proteins can disrupt the normal functioning of bacterial cells, leading to antibacterial effects .
Result of Action
The molecular and cellular effects of 3-Aminoimidazolidine-2,4-dione’s action include potential anticonvulsant and antibacterial activities . The compound’s interaction with VGCIP can potentially suppress convulsive activity, while its interaction with bacterial proteins can inhibit bacterial growth .
properties
IUPAC Name |
3-aminoimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c4-6-2(7)1-5-3(6)8/h1,4H2,(H,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCROTKUJYXYESN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392551 | |
Record name | 3-aminoimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoimidazolidine-2,4-dione | |
CAS RN |
19279-78-8 | |
Record name | 3-aminoimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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